(Pyrrolidin-2-yl)methyl octadecanoate

Description

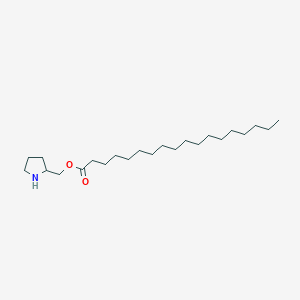

(Pyrrolidin-2-yl)methyl octadecanoate is a synthetic organic compound combining a pyrrolidine (a five-membered secondary amine ring) with a long-chain octadecanoate (stearate) ester. The structure comprises a polar pyrrolidine moiety linked via a methylene bridge to a hydrophobic C18 alkyl chain.

Properties

CAS No. |

113047-99-7 |

|---|---|

Molecular Formula |

C23H45NO2 |

Molecular Weight |

367.6 g/mol |

IUPAC Name |

pyrrolidin-2-ylmethyl octadecanoate |

InChI |

InChI=1S/C23H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(25)26-21-22-18-17-20-24-22/h22,24H,2-21H2,1H3 |

InChI Key |

VRYSRTPOZHYNFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-2-yl)methyl octadecanoate typically involves the esterification reaction between octadecanoic acid and a pyrrolidine derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Pyrrolidin-2-yl)methyl octadecanoate can undergo oxidation reactions, where the ester group may be converted into a carboxylic acid group.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions .

Major Products:

Oxidation: Octadecanoic acid and pyrrolidine derivatives.

Reduction: Alcohol derivatives of octadecanoic acid and pyrrolidine.

Substitution: Various substituted esters and amides .

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in the study of esterification and hydrolysis reactions .

Biology:

- Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways .

Medicine:

- Explored for its potential therapeutic applications, including as a drug delivery agent due to its lipophilic nature .

Industry:

- Utilized in the production of surfactants and emulsifiers.

- Applied in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of (Pyrrolidin-2-yl)methyl octadecanoate involves its interaction with lipid membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and pyrrolidine derivatives. These products can then participate in various biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

Key Observations :

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in the target compound introduces greater ring strain and lower basicity compared to the six-membered piperidine in Ethyl 2-(piperidin-4-yl)acetate .

- Ester Chain Length : The C18 chain in the target compound enhances lipophilicity relative to shorter esters like Ethyl 2-(piperidin-4-yl)acetate, likely reducing aqueous solubility .

- Functional Group Diversity : The pyrrolidin-2-one (lactam) in 1-(4-Methoxybenzoyl)pyrrolidin-2-one contrasts with the secondary amine in the target compound, affecting hydrolysis stability and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from structural analogs. The bulky pyrrolidine group may disrupt crystallinity, reducing melting point compared to pure methyl stearate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.